Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No.: 74173-58-3
Cat. No.: VC2857652
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74173-58-3 |
|---|---|
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | methyl 1-methyl-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C7H8N2O3/c1-9-6(10)4-3-5(8-9)7(11)12-2/h3-4H,1-2H3 |
| Standard InChI Key | MLOCOCULIFZPTB-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=N1)C(=O)OC |
| Canonical SMILES | CN1C(=O)C=CC(=N1)C(=O)OC |
Introduction
Chemical Structure and Identification
Molecular Characteristics
Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure features a methyl group at the 1-position, a ketone at the 6-position, and a methyl ester at the 3-position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| SMILES | CN1C(=O)C=CC(=N1)C(=O)OC | |
| InChI Key | MLOCOCULIFZPTB-UHFFFAOYSA-N | |
| IUPAC Name | methyl 1-methyl-6-oxopyridazine-3-carboxylate |
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure. For instance, the NMR spectrum in dimethyl sulfoxide (DMSO-d₆) reveals signals at δ 3.84 (s, 3H, ester methyl), δ 6.96 (d, J = 9.9 Hz, 1H), and δ 7.82 (d, J = 10.1 Hz, 1H), consistent with the pyridazine ring protons . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 169.0601 ([M+H]⁺), aligning with the theoretical mass .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via esterification of its carboxylic acid precursor, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 100047-66-3), using methanol and catalytic thionyl chloride (SOCl₂) . A representative procedure involves:
-
Condensation: Reacting the acid with excess methanol and SOCl₂ under reflux (80°C, 16 hours).
-
Purification: Cooling the mixture to precipitate the product, followed by recrystallization from methanol .
Table 1: Optimization of Synthesis Conditions
Alternative Methods
Phosphorus oxychloride (POCl₃)-mediated esterification at 110°C for 5 hours achieves moderate yields (50–68%) but requires careful handling due to POCl₃’s corrosive nature . Microwave-assisted synthesis has been explored to reduce reaction times, though data remain limited.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water (<1 mg/mL) but dissolves readily in methanol, ethanol, and dimethylformamide (DMF) . Its stability under ambient conditions is moderate, with degradation observed under prolonged exposure to light or moisture .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (octanol-water) | 0.18 | Silicos-IT |
| Melting Point | 191–193°C | Differential scanning calorimetry |
| pKa | 4.2 (carboxylic acid) | Potentiometric titration |
Applications in Organic Synthesis
Pharmaceutical Intermediates
Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a key precursor in synthesizing fused heterocycles. For example, its reaction with hydrazides yields triazolo[1,5-a]pyridines, which exhibit antimicrobial and anticancer activities . The ester group facilitates nucleophilic substitution, enabling diversification at the 3-position.
Agrochemical Development
Derivatives of this compound have shown herbicidal and fungicidal activity in preliminary screenings. Modifications at the pyridazine ring’s 6-position enhance binding to fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis.
Biological Activities
Anti-inflammatory Effects
The parent carboxylic acid (CAS 3719-45-7) suppresses AP-1-mediated luciferase activity in murine macrophages, suggesting a role in mitigating inflammation . Ester derivatives may enhance bioavailability, though pharmacokinetic studies are pending.
Recent Advances and Future Directions
Catalytic Applications
Recent work explores its use in palladium-catalyzed cross-coupling reactions to access biaryl pyridazines, which are valuable in materials science .
Drug Delivery Systems
Encapsulation in polymeric nanoparticles (e.g., PLGA) improves its aqueous solubility and target specificity, enhancing therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume